1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one
CAS No.: 1704065-49-5
Cat. No.: VC3409983
Molecular Formula: C12H11BrF3NO4S
Molecular Weight: 402.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704065-49-5 |
|---|---|
| Molecular Formula | C12H11BrF3NO4S |
| Molecular Weight | 402.19 g/mol |
| IUPAC Name | 1-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-one |
| Standard InChI | InChI=1S/C12H11BrF3NO4S/c13-8-1-2-10(21-12(14,15)16)11(7-8)22(19,20)17-5-3-9(18)4-6-17/h1-2,7H,3-6H2 |
| Standard InChI Key | KMEQLBWUDKKAMY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F |
| Canonical SMILES | C1CN(CCC1=O)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F |
Introduction
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one is a complex organic compound with a molecular formula of C12H11BrF3NO4S and a molecular weight of 402.18 g/mol . This compound is identified by the CAS number 1704065-49-5 and is also known as 4-Piperidinone, 1-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]- .
Synthesis and Applications
While specific synthesis methods for 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one are not detailed in the available literature, compounds of similar structure often involve multi-step reactions involving halogenation, sulfonation, and condensation reactions. The compound's potential applications could be in the pharmaceutical or chemical industries, given its complex structure, which might be useful for developing new therapeutic agents or chemical intermediates.
Related Compounds
A related compound is 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine, which has a CAS number of 1704065-48-4 and a molecular formula of C18H27BrF3NO4SSi . This compound includes a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect alcohols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume